molecular formula C11H20O B8540713 4-Isopropyl-1-methyl-3-cyclohexenylmethanol

4-Isopropyl-1-methyl-3-cyclohexenylmethanol

Cat. No. B8540713
M. Wt: 168.28 g/mol
InChI Key: XJNUQQVNAYFYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-1-methyl-3-cyclohexenylmethanol is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropyl-1-methyl-3-cyclohexenylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-1-methyl-3-cyclohexenylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Isopropyl-1-methyl-3-cyclohexenylmethanol

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(1-methyl-4-propan-2-ylcyclohex-3-en-1-yl)methanol

InChI

InChI=1S/C11H20O/c1-9(2)10-4-6-11(3,8-12)7-5-10/h4,9,12H,5-8H2,1-3H3

InChI Key

XJNUQQVNAYFYDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC(CC1)(C)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A glass reaction vessel was charged with 10 g of 4-isopropylidene-1-methyl-2-cyclohexenylmethanol produced by the same method as used in Example 1, 0.05 g of 5% Pd/C (water content: 53%) and 20 mL of isopropanol, and the contents of the reaction vessel were reacted with each other at a pressure of from 0.1 to 0.4 MPa and a temperature of 30° C. for 4.5 h. Thereafter, at the time at which the amount of hydrogen consumed reached 1.2 moles per 1 mole of the raw material, the reaction was stopped, and the reaction mixture was filtered to remove the catalyst therefrom, and then concentrated to obtain 4-isopropyl-1-methyl-3-cyclohexenylmethanol with a yield of 73%.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A glass reaction vessel was charged with 1 g of 4-isopropylidene-1-methyl-2-cyclohexenylmethanol, the catalyst shown in Table 1 and 20 mL of isopropanol, and the contents of the reaction vessel were reacted with each other at a pressure of from 0.2 to 0.3 MPa and a temperature of 25° C. for the time period shown in Table 1. Thereafter, the reaction mixture was filtered to remove the catalyst therefrom, and then concentrated to obtain 4-isopropyl-1-methyl-3-cyclohexenylmethanol. The amount of hydrogen consumed and the yield of the 4-isopropyl-1-methyl-3-cyclohexenylmethanol are shown in Table 1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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